Tetracos-21-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

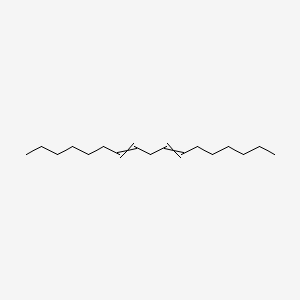

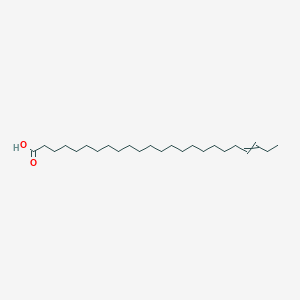

Tetracos-21-enoic acid, also known as nervonic acid, is a very long-chain monounsaturated fatty acid with the chemical formula C24H46O2. It is characterized by a cis-double bond at the 21st carbon position. This compound is found in the seed oils of various plants such as Lunaria annua, borage, hemp, Acer (Purpleblow maple), and Tropaeolum speciosum . Nervonic acid is a significant component of the white matter in mammalian brains and plays a crucial role in neurological development and the treatment of psychotic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracos-21-enoic acid typically involves the elongation of shorter-chain fatty acids. One common method is the elongation of oleic acid through a series of enzymatic reactions. The key enzyme involved in this process is 3-ketoacyl-CoA synthase, which catalyzes the condensation of malonyl-CoA and long-chain acyl-CoA . This method has been successfully applied in both plant and yeast systems to produce nervonic acid.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources. For instance, the oil from Acer truncatum Bunge, a plant unique to China, contains 5-7% nervonic acid. The extraction process involves urea inclusion, which separates various fatty acid esters based on their solubility . This method has been optimized to achieve a high purity of nervonic acid ethyl ester.

Chemical Reactions Analysis

Types of Reactions

Tetracos-21-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone to convert the double bond into a carboxyl group.

Reduction: Hydrogenation can be used to reduce the double bond, converting the monounsaturated fatty acid into a saturated fatty acid.

Substitution: Halogenation reactions can introduce halogen atoms at the double bond position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Produces dicarboxylic acids.

Reduction: Produces tetracosanoic acid.

Substitution: Produces halogenated derivatives of this compound.

Scientific Research Applications

Tetracos-21-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various complex lipids.

Biology: Plays a crucial role in the formation of myelin, the protective sheath around nerve fibers.

Medicine: Used in the treatment of neurological disorders such as multiple sclerosis and schizophrenia.

Industry: Incorporated into dietary supplements and functional foods to promote brain health.

Mechanism of Action

The mechanism of action of tetracos-21-enoic acid involves its incorporation into sphingolipids, which are essential components of the myelin sheath. The compound binds to sphingosine bases via amide bonds, forming nervonyl sphingolipids . These sphingolipids are crucial for maintaining the integrity and function of nerve fibers. Additionally, this compound has been shown to modulate the production of inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Oleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon position.

Erucic acid: A monounsaturated fatty acid with a double bond at the 13th carbon position.

Gondoic acid: A monounsaturated fatty acid with a double bond at the 11th carbon position.

Uniqueness

Tetracos-21-enoic acid is unique due to its very long-chain structure and the specific position of its double bond. This structural uniqueness allows it to play a specialized role in the formation of myelin and the maintenance of neurological health .

Properties

CAS No. |

325462-46-2 |

|---|---|

Molecular Formula |

C24H46O2 |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

tetracos-21-enoic acid |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4H,2,5-23H2,1H3,(H,25,26) |

InChI Key |

RCNAKJRDSYUMDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)

![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)

![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)

![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)